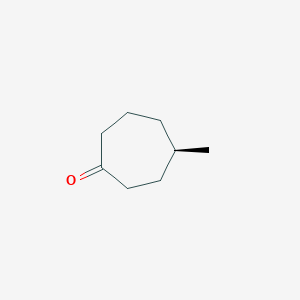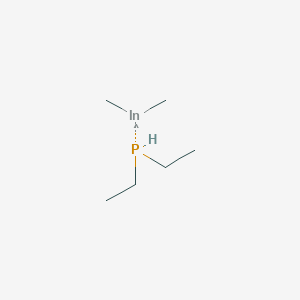
(Diethylphosphino)dimethylindium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethylphosphino)dimethylindium, also known as In(dmp)2, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This organometallic compound has a molecular formula of C10H24InP and a molecular weight of 325.22 g/mol. It is a colorless liquid that is highly reactive and has a wide range of uses in scientific research.
Wirkmechanismus
The mechanism of action of (Diethylphosphino)dimethylindium(dmp)2 is still not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules and facilitate chemical reactions. (Diethylphosphino)dimethylindium addition, (Diethylphosphino)dimethylindium(dmp)2 has been shown to exhibit strong nucleophilic properties, which can be useful in certain chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of (Diethylphosphino)dimethylindium(dmp)2. However, it has been shown to exhibit low toxicity in laboratory experiments, making it a potentially useful compound for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Diethylphosphino)dimethylindium(dmp)2 is its high reactivity, which makes it useful in a wide range of chemical reactions. It is also relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments. However, its high reactivity can also be a limitation, as it can be difficult to control the reaction conditions and prevent unwanted side reactions.
Zukünftige Richtungen
There are many potential future directions for research on (Diethylphosphino)dimethylindium(dmp)2. One area of interest is the development of new catalytic reactions using (Diethylphosphino)dimethylindium(dmp)2 as a catalyst. Another area of interest is the synthesis of new organometallic compounds using (Diethylphosphino)dimethylindium(dmp)2 as a precursor. Additionally, (Diethylphosphino)dimethylindium(dmp)2 has potential applications in the field of materials science, particularly in the preparation of advanced materials with unique properties. Further research is needed to fully understand the potential uses of (Diethylphosphino)dimethylindium(dmp)2 in these and other areas of science.
Synthesemethoden
The synthesis of (Diethylphosphino)dimethylindium(dmp)2 involves the reaction of diethylphosphine with dimethylindium in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, and the product is purified using standard laboratory techniques. The yield of the reaction can be optimized by adjusting the reaction conditions such as temperature, pressure, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
(Diethylphosphino)dimethylindium(dmp)2 has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of other organometallic compounds, as well as for the preparation of semiconductors and other advanced materials. (Diethylphosphino)dimethylindium(dmp)2 has also been used in catalytic reactions, such as the cross-coupling of aryl halides with organostannanes.
Eigenschaften
CAS-Nummer |
12148-78-6 |
|---|---|
Produktname |
(Diethylphosphino)dimethylindium |
Molekularformel |
C6H17InP |
Molekulargewicht |
234.99 g/mol |
InChI |
InChI=1S/C4H11P.2CH3.In/c1-3-5-4-2;;;/h5H,3-4H2,1-2H3;2*1H3; |
InChI-Schlüssel |
LGXSGCXPAVMKAB-UHFFFAOYSA-N |
SMILES |
CCPCC.C[In]C |
Kanonische SMILES |
CCPCC.C[In]C |
Andere CAS-Nummern |
12148-78-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



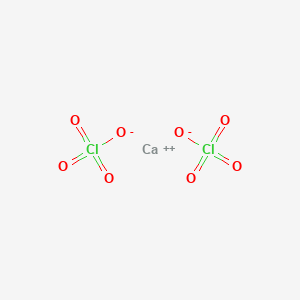
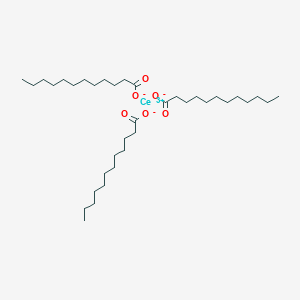
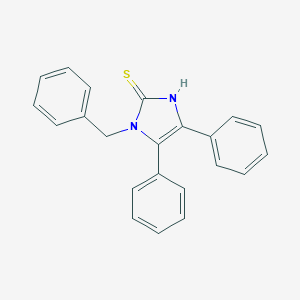
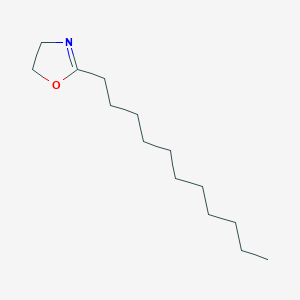
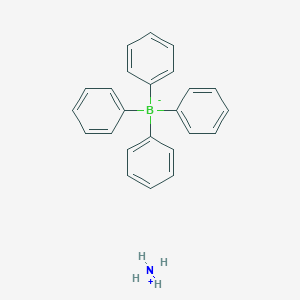
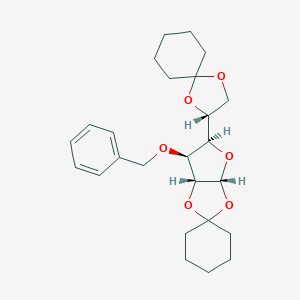
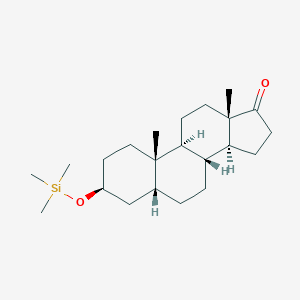

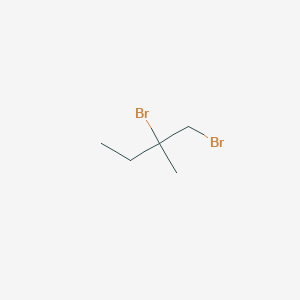
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)
